Naftopidil

Catalog No.
S536611
CAS No.
57149-07-2
M.F
C24H28N2O3
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftopidil

CAS Number

57149-07-2

Product Name

Naftopidil

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(4-(2-methoxyphenyl)-1-piperazinyl)-3-(1-naphthyloxy)-2-propanol, naftopidil

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

The exact mass of the compound Naftopidil is 392.21 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naftopidil is a piperazine-based selective alpha-1 adrenergic receptor antagonist, distinguished by its distinct pharmacological and physicochemical profile. Unlike mainstream alpha-blockers, naftopidil exhibits a dominant affinity for the alpha-1D receptor subtype over the alpha-1A subtype[1]. Beyond its primary urological mechanism, it demonstrates significant off-target antiproliferative activity, making it a critical probe in oncology research [2]. From a pharmaceutical materials perspective, naftopidil is characterized by poor aqueous solubility and permeability (BCS Class II/IV), classifying it as a challenging active pharmaceutical ingredient (API) that serves as a benchmark for validating advanced formulation technologies, including self-microemulsifying drug delivery systems (SMEDDS) and solid dispersions [3].

Substituting naftopidil with other alpha-1 blockers like tamsulosin or silodosin fundamentally compromises experimental integrity due to divergent receptor subtype selectivities and off-target effects. While silodosin is highly selective for alpha-1A receptors, naftopidil is strictly alpha-1D dominant, making it non-interchangeable for isolating alpha-1D-mediated pathways in the bladder and spinal cord [1]. Furthermore, in oncology models, tamsulosin completely lacks the apoptosis-inducing and G1 cell-cycle arrest capabilities inherent to naftopidil's piperazine structure [2]. For formulation scientists, naftopidil's specific lipophilicity and crystalline stability require targeted solubilization strategies—such as co-grinding with organic acids or lipid-based nanocarriers—that cannot be accurately modeled using highly water-soluble salts of alternative alpha-blockers [3].

Alpha-1 Receptor Subtype Selectivity: Alpha-1D Dominance

Naftopidil provides a distinct receptor binding profile essential for alpha-1D targeted research. In competitive binding assays using cloned human receptors, naftopidil demonstrates a higher affinity for the alpha-1D subtype (Ki = 4.4 nM) compared to the alpha-1A subtype (Ki = 23 nM)[1]. In stark contrast, tamsulosin exhibits higher affinity for alpha-1A (Ki = 0.012 nM) over alpha-1D (Ki = 0.03 nM), and silodosin is highly alpha-1A selective [1]. This distinct alpha-1D > alpha-1A profile makes naftopidil an indispensable pharmacological tool for studies isolating detrusor and spinal cord alpha-1D receptor functions.

Evidence DimensionBinding affinity (Ki) for alpha-1D vs. alpha-1A receptors
Target Compound DataNaftopidil: Ki = 4.4 nM (alpha-1D), 23 nM (alpha-1A)
Comparator Or BaselineTamsulosin: Ki = 0.03 nM (alpha-1D), 0.012 nM (alpha-1A)
Quantified DifferenceNaftopidil demonstrates an inverted selectivity ratio (higher affinity for 1D over 1A) compared to tamsulosin (higher affinity for 1A over 1D).
ConditionsIn vitro competitive binding assays using cloned human alpha-1 adrenoceptor subtypes.

Procurement of naftopidil is mandatory for researchers who need to selectively block alpha-1D receptors without the confounding alpha-1A dominant effects of tamsulosin.

Induction of G1 Cell-Cycle Arrest in Prostate Stromal Cells

Beyond receptor blockade, naftopidil exhibits distinct antiproliferative properties in the tumor microenvironment. Flow cytometric analysis reveals that naftopidil strongly induces G1 cell-cycle arrest in prostate stromal cells (PrSC), significantly suppressing cell proliferation and reducing total interleukin-6 (IL-6) protein secretion [1]. When compared head-to-head, neither tamsulosin nor silodosin induces G1 cell-cycle arrest or suppresses tumorigenic soluble factors derived from PrSC [1]. This structural-specific cytotoxicity makes naftopidil a highly specific candidate for investigating tumor-stroma interactions.

Evidence DimensionCell-cycle regulation in prostate stromal cells (PrSC)
Target Compound DataNaftopidil induces significant G1 cell-cycle arrest and reduces IL-6 secretion.
Comparator Or BaselineTamsulosin and silodosin fail to induce G1 arrest or suppress tumorigenic soluble factors in PrSC.
Quantified DifferenceExclusive off-target antiproliferative mechanism present in naftopidil but absent in sulfonamide-based (tamsulosin) or highly 1A-selective (silodosin) blockers.
ConditionsIn vitro flow cytometric analysis and Western blot of PrSC cells treated with subtype-selective alpha-1 blockers.

Select naftopidil over tamsulosin for oncology and tumor microenvironment assays where off-target apoptotic and antiproliferative mechanisms are the primary subjects of investigation.

Formulation Responsiveness: Dissolution Enhancement via Solid Dispersion

As a poorly water-soluble compound, naftopidil serves as an excellent model API for evaluating advanced formulation techniques. When formulated into a polymer-free solid dispersion utilizing fumaric acid and chitosan (1:1:2:1 weight ratio), naftopidil's dissolution rate is dramatically enhanced. At 60 minutes in a pH 6.8 buffer, the solid dispersion formulation improved the dissolution of naftopidil by 6.5-fold compared to the commercial baseline formulation (Flivas) [1]. This significant responsiveness to hydrogen bonding and crystal structure modification validates its procurement for drug delivery system development.

Evidence DimensionAqueous dissolution rate (%) at 60 minutes
Target Compound DataNaftopidil solid dispersion (with fumaric acid and chitosan)
Comparator Or BaselineCommercial naftopidil formulation (Flivas)
Quantified Difference6.5-fold improvement in dissolution at pH 6.8 for the solid dispersion compared to the commercial baseline.
ConditionsIn vitro dissolution testing in pH 6.8 buffer over 60 minutes.

Procuring naftopidil provides formulation scientists with a highly responsive, challenging BCS Class II/IV model drug to validate novel solid dispersion and supersaturating delivery platforms.

Solubility Enhancement via Co-Crystallization and SMEDDS Integration

Naftopidil's weak basic nature and poor pre-systemic dissolution make it a prime candidate for evaluating synergistic formulation strategies. Dry co-grinding of naftopidil with citric and tartaric acids modifies its crystalline structure into an amorphous or co-crystalline state, significantly enhancing its dissolution rate independent of pH [1]. Furthermore, when these co-ground mixtures are incorporated into Self-Microemulsifying Drug Delivery Systems (SMEDDS), the solubility of naftopidil is synergistically increased compared to its pure crystalline form in water [1]. This predictable response to co-crystallization ensures its utility as a reliable API for testing complex, multi-stage solubility enhancements.

Evidence DimensionCrystalline structure modification and solubility enhancement
Target Compound DataNaftopidil co-ground with citric/tartaric acid in SMEDDS
Comparator Or BaselinePure crystalline naftopidil in water
Quantified DifferenceTransition from crystalline to amorphous/co-crystalline state yields pH-independent dissolution enhancement and synergistic solubility increases in SMEDDS.
ConditionsDry co-grinding followed by SMEDDS incorporation and dissolution testing.

Procurement of naftopidil allows formulation engineers to test and validate advanced co-crystallization and SMEDDS platforms using a well-documented, poorly soluble baseline API.

Targeted Alpha-1D Receptor Pharmacology Studies

Naftopidil is the required compound for in vitro and in vivo models aiming to isolate alpha-1D receptor pathways, particularly in detrusor overactivity and spinal cord research, where alpha-1A dominant alternatives like tamsulosin would confound the results[1].

Tumor-Stroma Interaction Assays in Prostate Cancer

Due to its distinct ability to induce G1 cell-cycle arrest in prostate stromal cells and reduce IL-6 secretion—effects absent in tamsulosin—naftopidil is the targeted alpha-blocker for studying off-target antiproliferative mechanisms in the tumor microenvironment [2].

Development of Supersaturating Drug Delivery Systems (SDDS)

As a poorly water-soluble API with known crystalline stability issues, naftopidil is an ideal benchmark material for formulation scientists developing novel solid dispersions, SMEDDS, and co-crystallization techniques to overcome bioavailability barriers [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

392.20999276 Da

Monoisotopic Mass

392.20999276 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9PHW59SFN

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Calcium Channel Blockers

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard

Health Hazard

Other CAS

57149-07-2

Wikipedia

Naftopidil

Dates

Last modified: 08-15-2023

Drug Repositioning of the α

Romane Florent, Laurent Poulain, Monique N'Diaye
PMID: 32727149   DOI: 10.3390/ijms21155339

Abstract

Failure of conventional treatments is often observed in cancer management and this requires the development of alternative therapeutic strategies. However, new drug development is known to be a high-failure process because of the possibility of a lower efficacy than expected for the drug or appearance of non-manageable side effects. Another way to find alternative therapeutic drugs consists in identifying new applications for drugs already approved for a particular disease: a concept named "drug repurposing". In this context, several studies demonstrated the potential anti-tumour activity exerted by α1-adrenergic receptor antagonists and notably renewed interest for naftopidil as an anti-cancer drug. Naftopidil is used for benign prostatic hyperplasia management in Japan and a retrospective study brought out a reduced incidence of prostate cancer in patients that had been prescribed this drug. Further studies showed that naftopidil exerted anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, as well as ex vivo and in vivo. Moreover, naftopidil was demonstrated to modulate the expression of Bcl-2 family pro-apoptotic members which could be used to sensitise cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis. For most of these anti-cancer effects, the molecular pathway is either not fully deciphered or shown to involve α1-adrenergic receptor-independent pathway, suggesting off target transduction signals. In order to improve its efficacy, naftopidil analogues were designed and shown to be effective in several studies. Thereby, naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing although its anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials.


Outcomes and complications of naftopidil versus tamsulosin for elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia: A systematic review and meta-analysis

Yumeng Chai, Zhongbao Zhou, Yuanshan Cui, Xuanyan Che, Yong Zhang
PMID: 34189764   DOI: 10.1111/and.14166

Abstract

We conducted a systematic review and meta-analysis to assess the outcomes and complications of naftopidil in treating elderly men with lower urinary tract symptoms secondary to benign prostatic hyperplasia and compared them with those administered with tamsulosin. A literature review was performed to identify the available randomised controlled trials concerning the comparison between naftopidil and tamsulosin for men with LUTS/BPH. We searched the following databases: the Cochrane Library Database, PubMed, Embase and Web of Science. Eleven publications involving 1,114 men (557 in the naf group and 557 in the tam group) were pooled in our analysis. We found no significant differences in the total IPSS, IPSS storage score, IPSS voiding score, quality of life index, peak urinary flow rate, average flow rate and post-void residual volumes. We assessed cardiovascular and sexual adverse events, acute urinary retention, surgical intervention, withdrawals due to any reason and withdrawals due to adverse events. The incidence of adverse events was similar among patients in naf and tam groups. In conclusion, naftopidil shared comparable efficacy and similar incidence of adverse events with tamsulosin and appears to be a promising agent for and alternative to tam. However, more prospective trials with high quality and long-term treatment duration are needed to verify this observation.


Development of a naftopidil-chitosan-based fumaric acid solid dispersion to improve the dissolution rate and stability of naftopidil

Jeong Sun Sohn, Jae-Seon Kim, Jin-Seok Choi
PMID: 33607140   DOI: 10.1016/j.ijbiomac.2021.02.096

Abstract

Naftopidil (NAF), an α
-adrenoceptor antagonist, is administered as a treatment for benign prostatic hyperplasia; however, according to the Biopharmaceutical Classification System (BCS IV), it is a poorly-soluble drug that exhibits poor permeability. We aimed to increase the dissolution (%) of NAF by adding chitosan to a polymer-free formulation. Compared to the formulation prepared using Flivas®, at 60 min, the solid dispersion (SD) formulation containing NAF, fumaric acid, chitosan, and US2® in a 1:1:2:1 weight ratio improved the dissolution (%) of NAF in distilled water, pH 1.2 media, pH 4.0 and pH 6.8 buffers by 27.2-, 1.2-, 1.1- and 6.5-fold, respectively. The physicochemical properties of the SD1 formulation were also found to be altered, including its thermal properties, crystal intensity, and chemical interaction. As a result, the hydrogen bonding that occurs between NAF and fumaric acid was identified as a major factor in the increase in NAF dissolution (%). Further, chitosan was observed to contribute to the stability of NAF and SD1, which was assessed over a 3-month period. To our knowledge, this is the first study to employ a polymer-free system to improve the solubilization of NAF.


Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety

Hong Chen, Yuna Qian, Huixia Jia, Yuzhong Yu, Haibo Zhang, Jianliang Shen, Shanchao Zhao
PMID: 32048266   DOI: 10.1007/s43440-019-00041-w

Abstract

Prostate cancer (PCa) is the most common malignancy in men and in the absence of any effective treatments available.
For the development of potential anticancer agents, 24 kinds of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety were synthesized and characterized by using spectroscopic methods. Their pharmacological activities were evaluated against human PCa cell lines (PC-3 and LNCaP) and a
-adrenergic receptors (a
-ARs; α
, α
, and α
-ARs). The structure-activity relationship of these designed arylpiperazine derivatives was rationally explored and discussed.
Among these derivatives, 3c, 3d, 3h, 3k, 3o, and 3s exhibited the most potent activity against the tested cancer cells, and some derivatives with potent anticancer activities exhibited better a
-AR subtype selectivity than others did (selectivity ratio > 10).
This work provided a potential lead compound for the further development of anticancer agents for PCa therapy.


What Are Factors Contributing to Improvement of Overactive Bladder Symptoms after Alpha-1 Blocker Treatment in Patients with Both Storage and Voiding Symptoms?

Yoshihisa Matsukawa, Tsuyoshi Majima, Shun Takai, Yasuhito Funahashi, Masashi Kato, Momokazu Gotoh
PMID: 31554005   DOI: 10.1159/000502661

Abstract

To determine the pre-treatment factors related to the improvement of overactive bladder (OAB) symptom after alpha-1 blocker monotherapy in patients with benign prostatic hyperplasia complicated by OAB (BPH/OAB).
Post-hoc analysis of a prospective study in patients with BPH/OAB, randomized to receive silodosin 8 mg (n = 157) or naftopidil 75 mg (n = 157) treatment for 12 weeks, was performed. At 12 weeks post-administration, patients were divided into 2 groups (good responder [GR] group and poor responder [PR] group), according to the improvement in the OAB symptom score (OABSS). We compared the pre-administration parameters between both groups and evaluated the factors related to OAB improvement.
Of 314 patients, 159 patients (50.6%) were classified into the GR and 155 (49.4%) into the PR. International Prostate Symptom score, total OABSS, OABSS urgency-score, OABSS urgency urinary incontinence (UUI)-score, post-void residual urine volume (PVR), and selection rate of naftopidil were significantly higher in the PR than in the GR. On multivariate logistic regression analysis, larger PVR, higher OABSS-UUI-score, and the choice of naftopidil were significant risk factors for insufficient improvement of OAB symptoms.
Pre-treatment PVR, UUI severity, and the choice of treatment agent are predicting factors related to OAB improvement after alpha-1 blocker monotherapy in patients with BPH/OAB.


Identification of HUHS190, a human naftopidil metabolite, as a novel anti-bladder cancer drug

Tadashi Shimizu, Keiko Yamaguchi, Momoka Yamamoto, Rina Kurioka, Yukari Kino, Wataru Matsunaga, Syuhei Nakao, Hiroshi Fukuhara, Akito Tanaka, Akinobu Gotoh, Miyuki Mabuchi
PMID: 31759851   DOI: 10.1016/j.bmcl.2019.126744

Abstract

We carried out structure-activity relationship study on anti-cancer effects of naftopidil (1) and its metabolites, resulted in identification of 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (2, HUHS190), a major human metabolite of 1, which exhibited the most selective toxicities between against normal and cancer cells (Table 1). 2 was more hydrophilic compared to 1, was enough to be prepared in high concentration solution of more than 100 μM in saline for an intravesical instillation drug. Moreover, serum concentration of 2 was comparable to that of 1, an oral preparation drug, after oral administration at 32 mg/kg (Fig. 3). Both of 1 and 2 showed broad-spectrum anti-cancer activities in vitro, for example, 1 and 2 showed inhibitory activity IC
= 21.1 μM and 17.2 μM for DU145, human prostate cancer cells, respectively, and IC
= 18.5 μM and 10.5 μM for T24 cells, human bladder cancer cells. In this study, we estimated anticancer effects of 2 in a bladder cancer model after intravesical administration similar to clinical cases. A single intravesical administration of 2 exhibited the most potent inhibitory activities among the clinical drugs for bladder cancers, BCG and Pirarubicin, without obvious side effects and toxicity (Fig. 4). Thus, HUHS190 (2) can be effective for patients after post-TURBT therapy of bladder cancer without side effects, unlike the currently available clinical drugs.


Inhibitory effect of α

Qi-Meng Liu, Qing Xiao, Xiang Zhu, Kai-Feng Chen, Xia-Wen Liu, Ru-Chao Jiang, Dan Wu, Jun-Min Shi, Li-Jun Dai, Jun-Jun Huang
PMID: 31756334   DOI: 10.1016/j.ejphar.2019.172817

Abstract

Benign prostatic hyperplasia (BPH) is a common disorder of the urinary system in aging men. 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3), which is derived from naftopidil, exhibited 97.7- and 64.6-fold greater inhibitory effects for a
adrenoceptor than for a
- and a
-adrenoceptors in vitro, respectively. To investigate the therapeutic potential for treating BPH, we evaluated the pharmacological activity of HJZ-3. Specifically, we evaluated through estrogen/androgen-induced rat benign prostatic hyperplasia model in vivo. HJZ-3 effectively prevented the progression of rat prostatic hyperplasia by suppressing the increase in prostate index and reducing the quantitative analysis of the relative acinus volume, relative stroma, epithelial volume and epithelial thickness and expression of proliferating cell nuclear antigen and α-smooth muscle actin. HJZ-3 decreased α
- and α
-adrenoceptor protein expressions in prostate tissue. HJZ-3 is a good alternative for α
- and α
-adrenoceptor blocker. It may relax smooth muscle tone and relieve symptoms of BPH.


Development and evaluation of rapidly dissolving buccal films of naftopidil:

Heba I Elagamy, Ebtessam A Essa, Ahmed Nouh, Gamal M El Maghraby
PMID: 31418592   DOI: 10.1080/03639045.2019.1656734

Abstract

Development and evaluation of rapidly dissolving film for intra-oral administration of naftopidil.
Formulation of naftopidil in the form of rapidly dissolving buccal film can eliminate the dissolution problem of naftopidil and provide a greater chance for direct absorption into the systemic circulation bypassing the presystemic metabolism. This can improve the oral bioavailability. In addition, this film guarantees patient compliance and is suitable for geriatric patients.
Rapidly dissolving film utilized hydroxypropyl methylcellulose E5 and polyvinylpyrrolidone K30 as the main components. The drug was loaded in pure form or after co-grinding with citric and/or tartaric acid. A solution of naftopidil in plurol oleique, labrasol, and tween 80 self-microemulsifying drug delivery systems (SMEDDS) was also loaded. The interactions of the drug with the excipients were monitored using thermal analysis, Fourier transform infrared spectroscopy, and X-ray diffraction. Naftopidil dissolution was monitored and selected films were used to assess the bioavailability after buccal administration to rabbit. Unprocessed drug suspension was administered orally and used as a reference.
Incorporation of naftopidil in the film developed a new crystalline structure. The crystallinity of drug was abolished in the presence of organic acids or SMEDDS. The rapidly dissolving films showed fast liberation of the drug irrespective to the composition. Those films enhanced the bioavailability of naftopidil compared to orally administered suspension with SMEDDS containing film being superior.
The study introduced rapidly dissolving buccal film for enhanced dissolution and bioavailability of naftopidil.


α

Hironobu Akino, Hideaki Ito, Keiko Nagase, Yosuke Matsuta, Yoshitaka Aoki, Tsuyoshi Hattori, Osamu Yokoyama
PMID: 31317581   DOI: 10.1111/iju.14069

Abstract

To elucidate the mechanism of action of the α
-blocker, naftopidil, in partial bladder outlet obstruction animals, by studying non-voiding contractions, and the levels of mediators were measured with resiniferatoxin treatment.
A total of 35 female Wistar rats were randomly divided into a sham or bladder outlet obstruction group, and rats in each group were given vehicle or resiniferatoxin. Incomplete urethral ligation was applied to the bladder outlet obstruction group. After cystometry, the intravesical level of prostaglandin E
and adenosine 5'-triphosphate was measured in the instilled perfusate collected. Naftopidil was given at the time of cystometry.
In bladder outlet obstruction rats, non-voiding contractions, bladder capacity, and the intravesical levels of prostaglandin E
and adenosine 5'-triphosphate were markedly increased compared with sham rats. Naftopidil decreased non-voiding contractions, enlarged the bladder capacity, and decreased the intravesical levels of prostaglandin E
and adenosine 5'-triphosphate. Resiniferatoxin enhanced non-voiding contractions. The effects of naftopidil on non-voiding contractions and the intravesical level of prostaglandin E
, but not adenosine 5'-triphosphate, were tolerant to resiniferatoxin.
In bladder outlet obstruction rats, one cause of generation of non-voiding contractions might be bladder wall distension, but not transient receptor potential cation channel V1. The increase in intravesical prostaglandin E
might also be associated with the generation of non-voiding contractions. Naftopidil inhibits the increase in non-voiding contractions and decreases the intravesical level of prostaglandin E
, which are independent of transient receptor potential cation channel V1.


Bim, Puma and Noxa upregulation by Naftopidil sensitizes ovarian cancer to the BH3-mimetic ABT-737 and the MEK inhibitor Trametinib

Romane Florent, Louis-Bastien Weiswald, Bernard Lambert, Emilie Brotin, Edwige Abeilard, Marie-Hélène Louis, Guillaume Babin, Laurent Poulain, Monique N'Diaye
PMID: 32424251   DOI: 10.1038/s41419-020-2588-8

Abstract

Ovarian cancer represents the first cause of mortality from gynecologic malignancies due to frequent chemoresistance occurrence. Increasing the [BH3-only Bim, Puma, Noxa proapoptotic]/[Bcl-x
, Mcl-1 antiapoptotic] proteins ratio was proven to efficiently kill ovarian carcinoma cells and development of new molecules to imbalance Bcl-2 member equilibrium are strongly required. Drug repurposing constitutes an innovative approach to rapidly develop therapeutic strategies through exploitation of established drugs already approved for the treatment of noncancerous diseases. This strategy allowed a renewed interest for Naftopidil, an α
-adrenergic receptor antagonist commercialized in Japan for benign prostatic hyperplasia. Naftopidil was reported to decrease the incidence of prostate cancer and its derivative was described to increase BH3-only protein expression in some cancer models. Based on these arguments, we evaluated the effects of Naftopidil on ovarian carcinoma and showed that Naftopidil reduced cell growth and increased the expression of the BH3-only proteins Bim, Puma and Noxa. This effect was independent of α
-adrenergic receptors blocking and involved ATF4 or JNK pathway depending on cellular context. Finally, Naftopidil-induced BH3-only members sensitized our models to ABT-737 and Trametinib treatments, in vitro as well as ex vivo, in patient-derived organoid models.


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